molecular formula C19H20N4O6 B10954932 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide

Cat. No.: B10954932
M. Wt: 400.4 g/mol
InChI Key: RMJZCTCRTSPABJ-UDWIEESQSA-N
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Description

4-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The process involves heating the reactants to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and nitrophenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C19H20N4O6

Molecular Weight

400.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-nitrophenyl)butanediamide

InChI

InChI=1S/C19H20N4O6/c1-28-16-8-3-13(11-17(16)29-2)12-20-22-19(25)10-9-18(24)21-14-4-6-15(7-5-14)23(26)27/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,25)/b20-12+

InChI Key

RMJZCTCRTSPABJ-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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